Scientific Field: Organic Chemistry
Application Summary: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone with a high reduction potential, commonly mediating hydride transfer reactions.
Methods of Application: DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds.
Results or Outcomes: The reactive intermediates have been employed for the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds.
Scientific Field: Agrochemical and Pharmaceutical Chemistry
Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries.
Methods of Application: Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Results or Outcomes: Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials.
Application Summary: 4-Methoxybenzenesulfonyl chloride is a reagent used in organic synthesis.
Methods of Application: It is often used as a sulfonylating agent in various organic reactions.
Results or Outcomes: The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants involved.
2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride, with the chemical formula CHClOS and a molecular weight of approximately 275.54 g/mol, is a chlorinated aromatic compound. It features a benzene ring substituted with two chlorine atoms at positions 2 and 3, a methoxy group at position 4, and a sulfonyl chloride group at position 1. This structure contributes to its reactivity and utility in various
The sulfonyl chloride functional group makes this compound highly reactive, particularly towards nucleophiles. Key reactions include:
These reactions are significant for synthesizing various derivatives that can be used in pharmaceuticals and agrochemicals .
Several methods have been reported for synthesizing 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride:
Each method may vary in efficiency and yield based on reaction conditions such as temperature and solvent choice .
2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is utilized in several fields:
Its unique structure allows for diverse applications in synthetic chemistry .
Interaction studies involving 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride focus on its reactivity with nucleophiles. The compound's ability to form stable bonds with amines or alcohols through nucleophilic substitution is vital for developing new compounds. Additionally, studies may investigate its interactions with biological macromolecules to assess potential therapeutic applications or toxicity profiles .
Several compounds share structural similarities with 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Chloro-4-methoxybenzenesulfonyl chloride | Contains one chlorine atom | Less reactive due to fewer halogen substituents |
2,4-Dichlorobenzenesulfonyl chloride | Contains two chlorine atoms | Lacks the methoxy group, affecting solubility |
3-Methoxybenzenesulfonyl chloride | Methoxy group present but lacks dichlorination | Different substitution pattern alters reactivity |
The unique combination of two chlorine atoms and a methoxy group in 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride enhances its reactivity compared to these similar compounds, making it particularly useful in synthetic applications .
2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2,3-dichloro-4-methoxybenzenesulfonyl chloride. The compound possesses the molecular formula C₇H₅Cl₃O₃S with a molecular weight of 275.54 grams per mole. The structure features a benzene ring bearing two chlorine substituents at positions 2 and 3, a methoxy group at position 4, and a sulfonyl chloride group at position 1. This specific substitution pattern creates a unique electronic environment that influences both the compound's physical properties and chemical reactivity.
The MDL number MFCD11133907 serves as an additional identifier for this compound in chemical databases. The InChI code 1S/C7H5Cl3O3S/c1-13-4-2-3-5(14(10,11)12)7(9)6(4)8/h2-3H,1H3 provides a standardized structural representation that enables computational chemistry applications and database searches. The InChI key AJHJBAMQCLTOGP-UHFFFAOYSA-N offers a compressed hash identifier for rapid structure matching across chemical information systems.
Property | Value | Reference |
---|---|---|
Chemical Abstracts Service Number | 35509-60-5 | |
Molecular Formula | C₇H₅Cl₃O₃S | |
Molecular Weight | 275.54 g/mol | |
MDL Number | MFCD11133907 | |
IUPAC Name | 2,3-dichloro-4-methoxybenzenesulfonyl chloride |